N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of various functional groups, including ethoxy, hydroxy, methoxy, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The starting materials may include 3-ethoxy-2-hydroxybenzaldehyde, 4-methoxyphenylhydrazine, and 4-methylphenylhydrazine. The synthesis may proceed through the formation of intermediate hydrazones, followed by cyclization to form the triazole ring and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azomethine (C=N) bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring may play a key role in binding to biological targets, while the other functional groups may influence its overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazide derivatives and triazole-containing molecules. Examples include:
- 4-methoxybenzohydrazide
- 4-methylbenzohydrazide
- 1,2,4-triazole derivatives
Uniqueness
What sets N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both ethoxy and hydroxy groups, along with the triazole ring, provides multiple sites for interaction and modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H27N5O4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O4S/c1-4-36-23-7-5-6-20(25(23)34)16-28-29-24(33)17-37-27-31-30-26(19-10-14-22(35-3)15-11-19)32(27)21-12-8-18(2)9-13-21/h5-16,34H,4,17H2,1-3H3,(H,29,33)/b28-16+ |
InChI Key |
GFZHWZXEFCHCFT-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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